

An In-depth Technical Guide to Gomisin U: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Gomisin U*

Cat. No.: *B2450082*

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Abstract

Gomisin U, a dibenzocyclooctadiene lignan isolated from the fruit of *Schisandra chinensis*, represents a class of bioactive natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Gomisin U**. While specific experimental data for **Gomisin U** is limited in some areas, this guide draws upon research on closely related Gomisin analogues to provide a thorough understanding of its potential pharmacological applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Gomisin U is classified as a dibenzocyclooctadiene lignan, a characteristic structural motif found in many bioactive compounds from the Schisandraceae family.

Chemical Structure:

 Gomisin U Chemical Structure

Table 1: Chemical Identifiers for **Gomisin U**

Identifier	Value	Source
IUPAC Name	5,6,7,8-tetrahydro- 1,2,10,11,12-pentamethoxy- 6,7-dimethyl- dibenzo[a,c]cyclooctene-3,8- diol	[1]
CAS Number	135095-46-4	[1][2][3][4][5][6]
Molecular Formula	C ₂₃ H ₃₀ O ₇	[2][6]
SMILES	OC1=C(OC)C(OC)=C(C2=C(-- INVALID-LINK----INVALID- LINK----INVALID-LINK-- C3)C=C(OC)C(OC)=C2OC)C3 =C1	[2][6]

Physicochemical Properties

The physicochemical properties of **Gomisin U** are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data for **Gomisin U**

Property	Value	Source
Molecular Weight	418.48 g/mol	[2][6]
Physical Description	Powder	[3][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3][5]
Melting Point	Data not available	
Boiling Point	Data not available	
Purity	≥98%	[3][5]

Biological Activities and Signaling Pathways

While direct and extensive research on **Gomisin U** is still emerging, studies on analogous Gomisins provide significant insights into its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects.

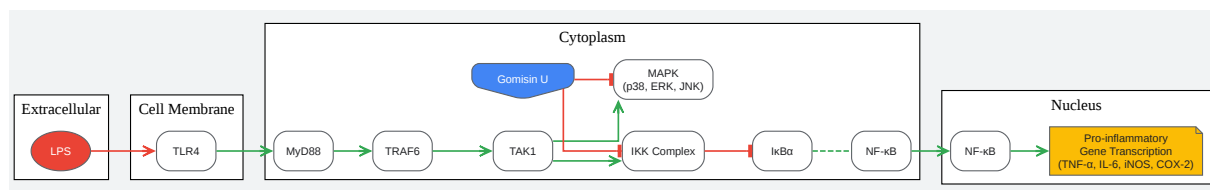
Anti-inflammatory Activity

Lignans from *Schisandra chinensis*, including compounds structurally similar to **Gomisin U**, have demonstrated potent anti-inflammatory properties. These effects are primarily mediated through the modulation of key inflammatory signaling pathways.

Studies on related compounds like Gomisin A, J, and N have shown that they can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4][7] The underlying mechanism for this inhibition involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]

The primary signaling pathways implicated in the anti-inflammatory effects of these Gomisins include:

- **NF- κ B Signaling Pathway:** Gomisins have been shown to inhibit the degradation of I κ B- α , which in turn prevents the nuclear translocation of the NF- κ B p65 subunit.[3] This blockade of NF- κ B activation leads to a reduction in the transcription of various pro-inflammatory genes.
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** The phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is often attenuated by Gomisin treatment in inflammatory models.[4][7][8]



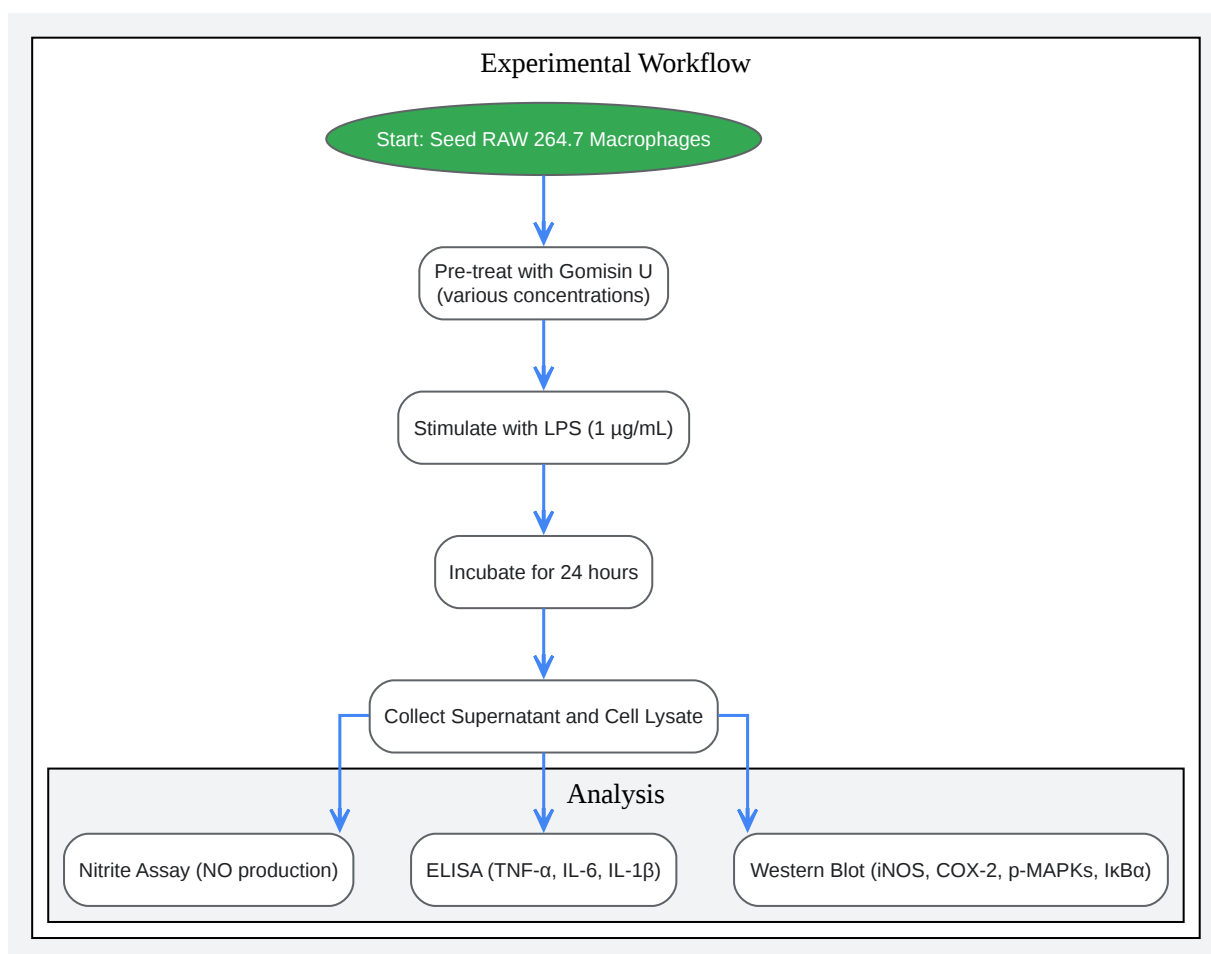
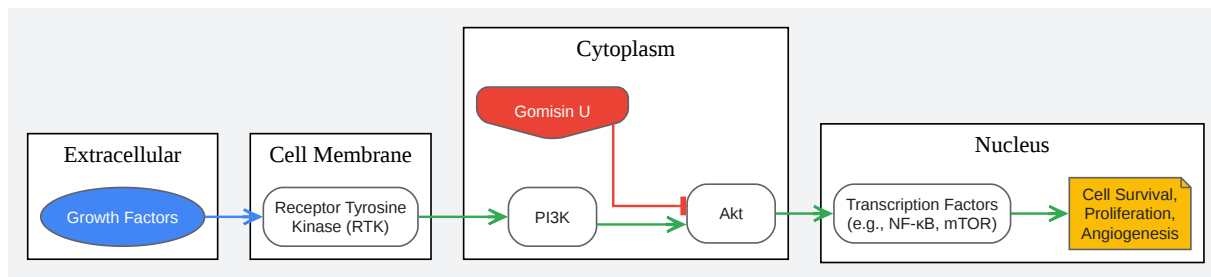
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Figure 1. Proposed anti-inflammatory signaling pathway of **Gomisin U**.

Anti-cancer Activity

Several Gomisin compounds have exhibited significant anti-cancer properties in various cancer cell lines. Gomisin A, for instance, has been shown to inhibit the proliferation of non-small cell lung cancer cells and enhance the anti-tumor effect of paclitaxel in ovarian cancer.[1][9] The proposed mechanisms of action include:

- Induction of Apoptosis: Gomisins can induce apoptosis in cancer cells through the regulation of apoptosis-related proteins.[6]
- Cell Cycle Arrest: Some Gomisins can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[1]
- Inhibition of Metastasis: Anti-migratory and anti-invasive effects have also been reported for certain Gomisins.[9]
- PI3K/Akt Signaling Pathway: The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a potential target for the anti-cancer effects of Gomisin A. [9]



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